molecular formula C20H24N2O4S B2711561 4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941906-29-2

4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2711561
CAS RN: 941906-29-2
M. Wt: 388.48
InChI Key: HBSSZTQVWVRUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a chemical compound that has gained much attention in scientific research. It is an ABA-mimicking ligand that has been found in complex with the ABA receptor PYL2 and PP2C HAB1 . This compound is used in research related to plant hormones, particularly abscisic acid (ABA), which is crucial for plants to resist drought and other abiotic stresses .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction. The structure of this compound in complex with the PYL2 ABA receptor and the HAB1 PP2C has been determined using X-ray diffraction .

Scientific Research Applications

Mechanism of Action

This compound acts as a potent activator of multiple members of the family of ABA receptors. In Arabidopsis, it activates a gene network that is highly similar to that induced by ABA. Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .

Future Directions

The use of this compound as an ABA-mimicking ligand presents interesting possibilities for future research, particularly in the field of plant biology. It could potentially be used to help plants overcome abiotic stresses such as drought, cold, and soil salinity .

properties

IUPAC Name

4-ethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-13-22-19-11-6-16(14-15(19)5-12-20(22)23)21-27(24,25)18-9-7-17(8-10-18)26-4-2/h6-11,14,21H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSZTQVWVRUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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